ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate
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Description
The compound “ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolin ring, an acetamido group, and a benzoate group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazolin ring system is a fused ring system that contains nitrogen atoms, which can participate in various interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of chemical reactions, particularly due to the presence of the reactive triazole and quinazoline rings .Mechanism of Action
Target of Action
The compound ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate is a derivative of the 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its ability to interact with various target receptors due to its hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors, leading to changes in cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it could disrupt the normal function of enzymes, leading to alterations in the biochemical pathways they are involved in . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, the compound could have various molecular and cellular effects, such as inhibiting cell proliferation (anticancer), reducing inflammation (anti-inflammatory), or preventing microbial growth (antimicrobial) . .
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-20(28)14-7-9-15(10-8-14)23-17(27)11-26-21(29)25-12-22-18-13(2)5-4-6-16(18)19(25)24-26/h4-10,12H,3,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXLPMQVGHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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